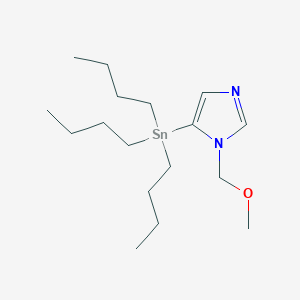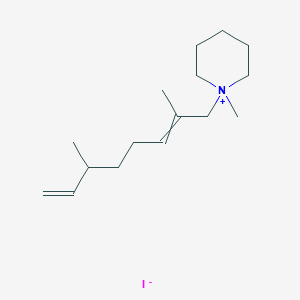![molecular formula C19H23ClSi B14240361 Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- CAS No. 384793-12-8](/img/structure/B14240361.png)
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-: is a specialized organosilicon compound with the molecular formula C19H23ClSi . This compound is characterized by the presence of a silane group bonded to a 3-chloropropyl chain and a dimethyl group, along with a phenyl group substituted with a 1-phenylethenyl moiety. It is widely used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- typically involves the reaction of 3-chloropropylmethyldichlorosilane with 3-(1-phenylethenyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+ClCH2CH2CH2MgBr+C6H5CH=CHC6H4MgBr→(CH3)2Si(CH2CH2CH2Cl)(C6H5CH=CHC6H4)
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The phenylethenyl group can also be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH_4).
Major Products:
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkanes.
科学的研究の応用
Chemistry: Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- is used as a precursor in the synthesis of various organosilicon compounds. It serves as an intermediate in the production of silicone polymers and resins.
Biology: In biological research, this compound is used to modify surfaces of glass and other materials to create bio-compatible surfaces for cell culture and other applications.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their solubility and bioavailability.
Industry: In the industrial sector, it is used in the production of adhesives, sealants, and coatings. Its unique chemical properties make it suitable for creating materials with enhanced durability and resistance to environmental factors.
作用機序
The mechanism of action of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- involves its ability to form stable covalent bonds with various substrates. The chloropropyl group can react with nucleophiles, while the phenylethenyl group can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modify surfaces and enhance the properties of materials it is incorporated into.
類似化合物との比較
- 3-Chloropropyldimethylsilane
- 3-Chloropropylmethyldichlorosilane
- 3-Chloropropyltrimethoxysilane
Comparison:
- 3-Chloropropyldimethylsilane: Lacks the phenylethenyl group, making it less versatile in forming π-π interactions.
- 3-Chloropropylmethyldichlorosilane: Contains two chlorine atoms, making it more reactive but less stable.
- 3-Chloropropyltrimethoxysilane: Contains methoxy groups, making it more suitable for sol-gel processes but less effective in forming stable covalent bonds with certain substrates.
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- stands out due to its unique combination of functional groups, providing a balance of reactivity and stability, making it highly valuable in various applications.
特性
CAS番号 |
384793-12-8 |
|---|---|
分子式 |
C19H23ClSi |
分子量 |
314.9 g/mol |
IUPAC名 |
3-chloropropyl-dimethyl-[3-(1-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C19H23ClSi/c1-16(17-9-5-4-6-10-17)18-11-7-12-19(15-18)21(2,3)14-8-13-20/h4-7,9-12,15H,1,8,13-14H2,2-3H3 |
InChIキー |
ZTLLKVYXVPVGOH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCCl)C1=CC=CC(=C1)C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
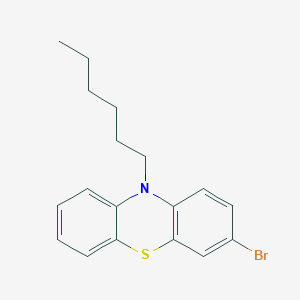
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
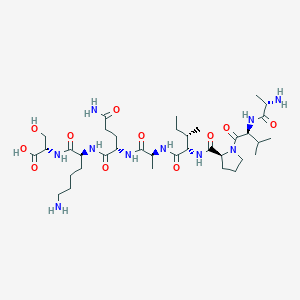
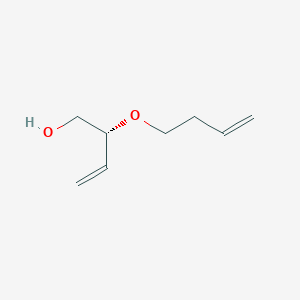
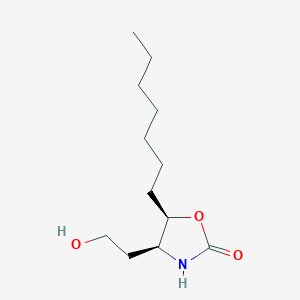


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
